5-Butyl-1-phenylbarbituric acid

Description

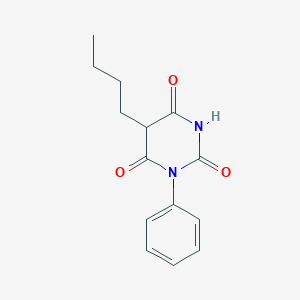

5-Butyl-1-phenylbarbituric acid (C₁₄H₁₆N₂O₃) is a barbiturate derivative characterized by a butyl group at the 5-position and a phenyl group at the 1-position of the pyrimidine-2,4,6-trione core (Figure 1). Its molecular structure includes a SMILES notation of CCCCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 and an InChIKey of FUSQPEGOVZRRBP-UHFFFAOYSA-N . The compound’s average molecular mass is 268.29 g/mol, with a monoisotopic mass of 268.1213 .

Propriétés

Numéro CAS |

18160-14-0 |

|---|---|

Formule moléculaire |

C14H16N2O3 |

Poids moléculaire |

260.29 g/mol |

Nom IUPAC |

5-butyl-1-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C14H16N2O3/c1-2-3-9-11-12(17)15-14(19)16(13(11)18)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,15,17,19) |

Clé InChI |

FUSQPEGOVZRRBP-UHFFFAOYSA-N |

SMILES |

CCCCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 |

SMILES canonique |

CCCCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 |

Autres numéros CAS |

18160-14-0 |

Synonymes |

5-Butyl-1-phenylbarbituric acid |

Origine du produit |

United States |

Applications De Recherche Scientifique

Pharmacological Properties

-

Sedative and Hypnotic Effects :

- 5-Butyl-1-phenylbarbituric acid exhibits significant sedative effects, making it useful in treating insomnia and anxiety disorders. Its mechanism of action involves modulation of the GABA_A receptor complex, which is crucial for inhibitory neurotransmission in the central nervous system .

- Compared to other barbiturates, it shows a favorable safety profile with lower toxicity levels while maintaining potent hypnotic effects .

- Anticonvulsant Activity :

- Antimicrobial Properties :

- Anticancer Potential :

Synthesis and Derivatives

The synthesis of this compound typically involves the alkylation of barbituric acid derivatives using butyl groups. The following table summarizes some key synthetic routes:

| Synthetic Route | Reagents Used | Yield (%) | Notes |

|---|---|---|---|

| Alkylation of Barbituric Acid | Butyl bromide, sodium ethoxide | Variable | Common method for introducing butyl groups |

| Condensation with Urea | Urea, malonic ester | High | Efficient for producing barbiturates |

| Refluxing with Hydroxycyclohexylurea | Hydroxycyclohexylurea, sodium | Moderate | Enhances pharmacological properties |

Case Studies and Research Findings

- Sedative Efficacy Study :

- Antimicrobial Activity Assessment :

- Anticancer Research :

Comparaison Avec Des Composés Similaires

Key Observations :

- Synthesis Complexity : 1-Phenyl substitution requires specialized methods, such as Pd-C catalyzed hydrogenation or condensation reactions (e.g., describes similar routes for 5-alkyl-1,3-dimethyl analogs) .

Data Tables for Key Compounds

Table 1. Structural and Physical Properties

Méthodes De Préparation

Knoevenagel Condensation for Phenyl Group Introduction

The phenyl moiety at the 1-position is typically introduced via Knoevenagel condensation between barbituric acid and benzaldehyde derivatives. In a representative protocol, barbituric acid reacts with 4-nitrobenzaldehyde in acetic acid/ethanol (1:1 v/v) under reflux (80°C) for 12 hours, yielding 1-phenylbarbituric acid precursors. For 5-butyl substitution, pre-functionalized malonic esters (e.g., diethyl butylmalonate) are condensed with urea in alkaline conditions. Sodium methoxide in methanol at reflux facilitates this step, achieving 70–85% yields.

Copper-Catalyzed Alkylation for Butyl Substituent

The 5-butyl group is introduced via nucleophilic substitution using butyl halides. Patent data demonstrates that 5-substituted barbituric acids react with 1-bromobutane in the presence of copper sulfate (0.1–0.5 mol%) and sodium hydroxide (10% w/v) at room temperature. Mechanical shaking for 12–24 hours ensures complete alkylation, with yields ranging from 60% to 75%. For example, 5-isoamyl-5-(2-methoxyallyl)barbituric acid synthesis achieved 68% yield using 2-methoxyallyl chloride and copper sulfate.

Reaction Optimization and Conditions

Solvent Systems and Temperature

Optimal solvent systems balance polarity and boiling points:

-

Polar aprotic solvents : Dimethylformamide (DMF) enhances reaction rates but requires post-synthesis purification.

-

Ethanolic solutions : Ethanol/acetic acid (1:1) minimizes side reactions during Knoevenagel condensations.

-

Aqueous alkaline conditions : Sodium hydroxide (10% w/v) facilitates alkylation at ambient temperatures.

Reaction temperatures vary by step:

Catalysts and Additives

-

Copper sulfate : Accelerates alkylation via Lewis acid catalysis (0.1–0.5 mol%).

-

Piperidine : Enhances Knoevenagel condensation yields by deprotonating active methylene groups.

Purification and Isolation Techniques

Recrystallization Protocols

Crude products are purified via sequential recrystallization:

Chromatographic Methods

Silica gel chromatography (eluent: chloroform/methanol 9:1) resolves tautomeric forms, particularly for analytical standardization.

Industrial-Scale Production

Continuous Flow Reactors

Patent US2786057A highlights continuous flow systems for 5,5-disubstituted barbituric acids. Key parameters include:

Quality Control Metrics

-

Purity assays : UV-Vis spectroscopy (λ = 254 nm) quantifies residual solvents.

-

Elemental analysis : Carbon/nitrogen ratios validate stoichiometry (e.g., C12H17N2O4Na requires C 54.13%, N 10.52%).

Analytical Characterization

Spectroscopic Methods

X-ray Crystallography

Crystal structures reveal planar barbituric rings with butyl and phenyl groups in equatorial orientations. Hydrogen-bonding networks stabilize the keto-enol tautomer.

Challenges and Mitigation Strategies

Byproduct Formation

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Butyl-1-phenylbarbituric acid, and how can side reactions be minimized?

- Answer : Alkylation of barbituric acid derivatives with appropriate alkylating agents (e.g., gramine derivatives in DMF or DMSO) is a common approach . However, intramolecular isomerization may occur during synthesis, particularly under basic conditions. To mitigate this, optimize reaction pH (<8.0) and use inert solvents (e.g., dimethylformamide) to reduce nucleophilic attack on intermediates . Monitor reaction progress via TLC or HPLC to detect by-products early.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Answer : Use a combination of spectroscopic methods:

- NMR : H and C NMR to confirm substituent positions and detect isomerization (e.g., unexpected lactam formation) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications at the 5-position of barbituric acid derivatives influence their pharmacokinetic and pharmacodynamic profiles?

- Answer : Substituents at the 5-position significantly affect lipophilicity and binding affinity to CNS targets. For example:

- Butyl groups enhance lipid solubility, increasing blood-brain barrier penetration.

- Phenyl groups introduce steric hindrance, altering metabolic stability (e.g., cytochrome P450 interactions) .

- Compare analogs like 5-ethyl-5-phenylbarbituric acid (phenobarbital) to assess substituent effects on half-life and toxicity .

Q. What mechanisms underlie the intramolecular isomerization of 5-substituted barbituric acids, and how can these pathways be controlled?

- Answer : Isomerization often occurs via nucleophilic attack on the barbituric acid core, forming lactams or piperidones under basic conditions. For example:

- 3-Phenyl-2-piperidone formation : Observed when 5-phenyl-5-(3-bromopropyl)barbituric acid reacts with NHOH .

- Control strategies : Use aprotic solvents, lower reaction temperatures, and avoid prolonged exposure to bases. Computational modeling (DFT) can predict reactive intermediates and guide synthetic optimization .

Q. How should researchers resolve contradictions in experimental data, such as unexpected NMR signals or inconsistent bioassay results?

- Answer :

- For NMR discrepancies : Perform heteronuclear correlation experiments (e.g., HSQC, HMBC) to confirm connectivity. Compare spectra with structurally similar analogs (e.g., 5-ethyl-5-phenyl derivatives) .

- For bioassay inconsistencies : Validate assays using positive controls (e.g., phenobarbital for anticonvulsant activity) and replicate experiments under standardized conditions. Consider metabolite interference (e.g., hydroxylation products) using LC-MS .

Methodological Guidelines

- Synthesis Optimization : Reference protocols from alkylation studies of 5-substituted barbituric acids, emphasizing solvent choice and reaction monitoring .

- Data Validation : Cross-reference experimental results with literature on barbituric acid derivatives (e.g., phenobarbital isomerization pathways) to identify artifacts .

- Ethical Reporting : Follow ACS guidelines for experimental reproducibility, including detailed characterization data in supporting information and avoiding redundant data in main texts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.